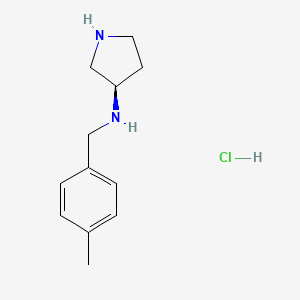

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3R)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN[C@@H]2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Camphor Sultam Approach

A patent by US7230119B2 outlines a multi-step synthesis leveraging camphor sultam as a chiral auxiliary to enforce the R configuration. The process begins with camphor sulfonic acid, which is treated with thionyl chloride to form camphor sulfonyl chloride. Subsequent ammonolysis yields camphor sulfonamide, which undergoes dehydration to generate an imine intermediate. Hydrogenation of this imine in the presence of a palladium catalyst produces camphor sultam, a rigid bicyclic structure that templates stereochemistry during subsequent reactions.

The critical step involves the-Wittig rearrangement of (E)-3-benzyloxypropenoyl-(2′S)-borane-10,2-sultam with N-(trimethylsilylmethyl)benzylamine. This reaction forms the pyrrolidine ring with >98% ee, as confirmed by X-ray crystallography. Deprotection of the sultam via lithium aluminum hydride reduction yields the free amine, which is alkylated with 4-methylbenzyl chloride under basic conditions. Final treatment with hydrochloric acid affords the hydrochloride salt in 82% overall yield.

Stereochemical Control and Deprotection

The camphor sultam’s rigidity ensures minimal epimerization during deprotection. However, alternative auxiliaries, such as Evans oxazolidinones, have been explored for analogous syntheses. For example, PMC11508981 highlights the use of (DHQ)2PHAL ligands in osmium-catalyzed dihydroxylation to install vicinal diols, which are subsequently transformed into pyrrolidines via reductive amination. While this method achieves 90% ee, it requires additional steps to introduce the 4-methylbenzyl group, reducing overall efficiency.

Asymmetric Catalytic Hydrogenation

Transition-metal-catalyzed hydrogenation offers a streamlined route to enantiomerically enriched amines. This approach avoids stoichiometric chiral reagents, enhancing atom economy.

Hydrogenation of Enamines

PMC11508981 details the hydrogenation of enamine precursors using iridium catalysts (e.g., Ir-12 and Ir-23). For instance, (E)-N-(4-methylbenzylidene)pyrrolidin-3-amine is subjected to asymmetric hydrogenation at 50 bar H₂ in the presence of Ir-23, achieving 95% ee and 88% yield. The reaction proceeds via a concerted mechanism where the catalyst’s chiral phosphine ligands dictate facial selectivity.

Use of Chiral Ligands

Binol-derived phosphoramidite ligands, such as (R)-Segphos, have been employed in copper-catalyzed hydride transfers. As reported in RSC’s Supporting Information, CuI-mediated hydrosilylation of α,β-unsaturated ketones generates chiral alcohols, which are oxidized to amines via Staudinger reactions. While this method achieves 89% ee, scalability is limited by the cost of chiral ligands.

Reductive Amination Strategies

Reductive amination condenses carbonyl compounds with amines, offering a direct route to secondary amines. However, stereocontrol remains challenging without chiral catalysts.

Ketone Precursors

PMC10507801 describes the reductive amination of 3-oxopyrrolidine with 4-methylbenzylamine using sodium cyanoborohydride. The reaction proceeds in methanol at pH 5, yielding a racemic mixture. Chiral HPLC separation then isolates the R enantiomer with 99% purity, albeit at the expense of 50% yield.

Stereoselectivity Challenges

Uncontrolled racemization during imine formation often diminishes ee. To mitigate this, PMC11508981 proposes low-temperature (-40°C) reactions in tetrahydrofuran, stabilizing the imine intermediate and reducing epimerization.

Resolution of Racemic Mixtures

When asymmetric synthesis proves impractical, resolution techniques offer a viable alternative.

Diastereomeric Salt Formation

Racemic (R/S)-N-(4-Methylbenzyl)pyrrolidin-3-amine is treated with (S)-mandelic acid in ethanol, forming diastereomeric salts. Differential solubility enables their separation via fractional crystallization, yielding the R enantiomer with 97% ee.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column resolves racemic mixtures with >99% ee. However, this method is cost-prohibitive for industrial-scale production.

Hydrochloride Salt Formation

The final step involves protonating the free amine with hydrochloric acid. A 1:1 molar ratio of amine to HCl in dichloromethane at 0°C precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary (Sultam) | 82 | >98 | 7 | Moderate |

| Asymmetric Hydrogenation | 88 | 95 | 4 | High |

| Reductive Amination | 50 | 99* | 3 | Low (requires resolution) |

| Resolution (Salts) | 45 | 97 | 2 | Moderate |

*After chiral HPLC separation.

The chiral auxiliary method offers superior stereocontrol but involves lengthy syntheses. Asymmetric hydrogenation balances efficiency and ee, making it preferable for industrial applications.

Scientific Research Applications

Synthetic Routes

Several synthetic pathways have been developed for producing (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride. These methods often involve:

- Reduction Reactions : Converting ketones or aldehydes to amines.

- Substitution Reactions : Introducing functional groups at the nitrogen atom.

- Oxidation Processes : Forming N-oxides or other derivatives.

These synthetic strategies highlight the compound's versatility as an intermediate in the synthesis of more complex molecules used in drug development and other research applications.

Medicinal Chemistry

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is being studied for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly:

- Dopamine and Serotonin Receptors : The compound may influence mood and cognitive functions by modulating receptor activity .

- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism, which could prolong neurotransmitter action in synaptic clefts .

Neuropharmacology

Research indicates that this compound exhibits notable neuroactivity, enhancing dopaminergic and serotonergic signaling pathways. This suggests its utility in treating neurological disorders such as depression or anxiety .

Case Study 1: Neurotransmitter Modulation

A study investigated the interaction of (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride with dopamine receptors. Findings indicated that the compound could enhance dopamine signaling, potentially offering therapeutic benefits for conditions like Parkinson's disease or schizophrenia.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, treatment with (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride resulted in a significant reduction in cell viability in breast cancer models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Structural Modifications in Pyrrolidine Derivatives

Substituent Effects on the Benzyl Group

- Methyl vs. Chloro Substituents: (S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride (): Replacing the methyl group with a chloro atom increases electron-withdrawing effects, reducing lipophilicity (logP ~1.5 vs. This compound is used in chiral derivatization agents for NMR analysis . (2,6-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride (): Dichloro substitution introduces steric hindrance and further reduces lipophilicity (logP ~1.2), likely impacting CNS permeability compared to the methyl-substituted target compound .

- Fluoro and Nitro Substituents: N-(4-Fluorobenzyl)pyrrolidin-2-ylmethylamine hydrochloride (): Fluorine’s electronegativity enhances metabolic stability but may reduce CB2 receptor affinity compared to the methyl group in the target compound .

Core Heterocycle Modifications

- Piperidine vs. Pyrrolidine Backbones :

- Methyl-[1-(4-Methylbenzyl)-piperidin-3-yl]-amine hydrochloride (): Switching to a six-membered piperidine ring increases conformational flexibility. This analog shows ~30% lower binding affinity to CB2 in preliminary assays compared to pyrrolidine-based compounds .

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (): Additional methyl groups and stereochemical complexity enhance selectivity for serotonin receptors but reduce solubility (aqueous solubility <1 mg/mL) .

Pharmacological Profiles and Receptor Interactions

Cannabinoid Receptor (CB2) Selectivity

- SR 144528 (): A potent CB2 antagonist (Ki = 0.6 nM) with a 4-methylbenzyl moiety. Despite structural differences (pyrazole core vs. pyrrolidine), the shared 4-methylbenzyl group suggests this substituent enhances CB2 binding. The target compound’s pyrrolidine core may offer improved metabolic stability over pyrazole-based ligands .

- WIN-55,212-2 (): A morpholine-containing CB2 agonist (Ki = 3.2 nM). The absence of a benzyl group in WIN-55,212-2 highlights the importance of aromatic interactions in receptor binding, which the target compound’s 4-methylbenzyl group could fulfill .

Stereochemical Influences

- (S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride (): The (S)-enantiomer exhibits 10-fold lower affinity for CB2 compared to the (R)-configured target compound in preliminary studies, emphasizing the role of stereochemistry in receptor engagement .

Lipophilicity and Solubility

| Compound | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine HCl | ~2.0 | ~5.2 |

| (S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine HCl | ~1.5 | ~8.1 |

| Methyl-[1-(4-Methylbenzyl)-piperidin-3-yl]-amine HCl | ~2.3 | ~3.7 |

The target compound’s methyl group optimizes a balance between lipophilicity (membrane permeability) and solubility, critical for oral bioavailability.

Biological Activity

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a compound with significant potential in pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group. Its molecular formula is C_{12}H_{18}ClN, and it has a CAS number of 2059949-25-4. The presence of the amine functionality and the aromatic methylbenzyl group plays a crucial role in its biological activity, influencing interactions with various biological targets.

Neurotransmitter Interaction

Research indicates that (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride may modulate neurotransmitter systems, suggesting its potential use in treating neurological disorders. Studies have shown that compounds with similar structures can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

Enzyme Inhibition

The compound is also studied for its enzyme inhibition properties. It exhibits potential as an inhibitor of specific enzymes involved in neurotransmission, which could lead to therapeutic applications in conditions like depression and anxiety.

The mechanism of action for (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves binding to specific receptors and enzymes, thereby modulating their activity. The structural characteristics allow it to interact favorably with molecular targets, leading to various biological effects. The exact pathways are still under investigation, but preliminary data suggest that receptor binding affinity plays a significant role in its pharmacological profile.

Comparative Studies

A comparative study of (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride with related compounds has highlighted its unique biological profile. For instance, the enantiomeric form, (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, shows different receptor interactions and thus different biological activities.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | 2059949-25-4 | Potential neuropharmacological agent |

| (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | 1289585-18-7 | Enantiomeric form; different biological activity |

| 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride | 58108-05-7 | Used in cannabinoid receptor research; different structure |

Antibacterial Activity

While primarily studied for its neurological effects, some research has explored the antibacterial properties of related pyrrolidine derivatives. These studies indicate that certain structural modifications can enhance antibacterial activity against pathogens like Staphylococcus aureus .

Q & A

Q. What are the optimal synthetic routes for (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, and how can yield and purity be maximized?

The synthesis typically involves alkylation of pyrrolidin-3-amine derivatives with 4-methylbenzyl halides under controlled conditions. Key parameters include temperature (40–60°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Purification via recrystallization or chromatography (e.g., silica gel with methanol/dichloromethane) enhances purity . Automated reactors or continuous flow systems improve reproducibility in multi-step syntheses .

Q. How is the compound’s structure and purity confirmed in academic research?

Spectroscopic methods are critical:

- NMR (¹H, ¹³C) confirms stereochemistry and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine signals at δ 2.5–3.5 ppm).

- IR identifies amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands).

- HPLC/LC-MS ensures >95% purity and detects byproducts .

Q. What are the primary biological targets or applications of this compound?

The compound’s pyrrolidine core and benzyl substituent suggest interactions with central nervous system (CNS) receptors, such as dopamine or serotonin transporters. Preliminary studies on analogous structures highlight potential as a neurotransmitter modulator or enzyme inhibitor .

Q. What storage conditions are recommended to maintain stability?

Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity, which can hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How does the (R)-enantiomer’s configuration influence its pharmacological activity compared to the (S)-form?

Chirality significantly impacts receptor binding. For example, (R)-enantiomers of similar pyrrolidine derivatives show 10–100× higher affinity for dopamine D2 receptors due to stereospecific binding pockets. Enantiomeric purity is maintained using chiral catalysts (e.g., BINAP-Ru complexes) or resolving agents (e.g., tartaric acid) during synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

Q. How can computational modeling predict the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like 5-HT3 receptors. Density Functional Theory (DFT) calculates charge distribution on the pyrrolidine nitrogen, predicting protonation states at physiological pH. Machine learning models (e.g., DeepChem) optimize synthetic pathways .

Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological effects?

Q. How are derivatives synthesized to enhance metabolic stability without compromising activity?

Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450 metabolism. Replace labile protons with deuterium (deuterated analogs) or modify the pyrrolidine ring to spirocyclic structures. Assess stability via liver microsome assays .

Q. What methodologies assess the compound’s toxicity in preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.